1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenyl azide and 2,4-difluorobenzylamine.
Cycloaddition Reaction: The azide and alkyne undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.
Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the triazole moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pH conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different substitution pattern on the aromatic ring.
1-(3-chlorophenyl)-N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different substitution pattern on the benzyl group.
1-(3-chlorophenyl)-N-(2,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with different halogen substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c17-11-2-1-3-13(6-11)23-9-15(21-22-23)16(24)20-8-10-4-5-12(18)7-14(10)19/h1-7,9H,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRFYJVOMXQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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